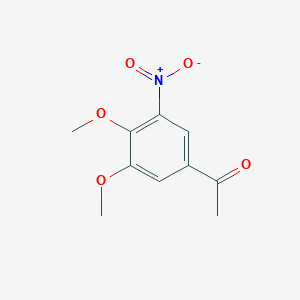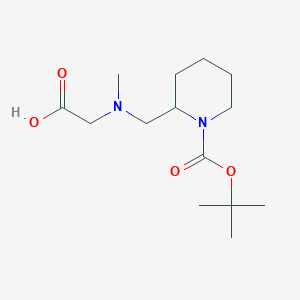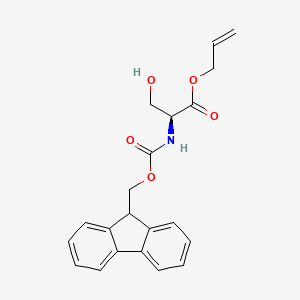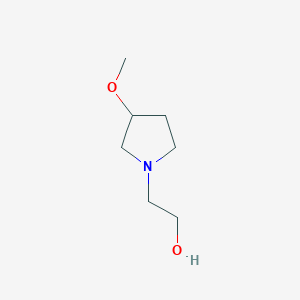
2-(3-Methoxypyrrolidin-1-yl)ethanol
Vue d'ensemble
Description
“2-(3-Methoxypyrrolidin-1-yl)ethanol” is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 . This compound is also known by its synonyms 1-Pyrrolidineethanol, 3-methoxy-;2-(3-Methoxy-pyrrolidin-1-yl)-ethanol;2-(3-methoxypyrrolidin-1-yl)ethan-1-ol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to an ethanol group via a methoxy group . This structure is similar to alcohols where one or more hydrogen atoms in an alkane have been replaced by an -OH group .Applications De Recherche Scientifique
Polymer Chemistry and Protecting Groups
In the context of polymer chemistry, compounds similar to "2-(3-Methoxypyrrolidin-1-yl)ethanol" could be explored for their potential as protecting groups for carboxylic acids during polymer synthesis. For example, 2-(pyridin-2-yl)ethanol has been shown to be a versatile protecting group for methacrylic acid, demonstrating stability under acidic conditions and offering selective removal through chemical or thermal means (Elladiou & Patrickios, 2012). This suggests that similar structures might be applicable in the synthesis and modification of polymers, potentially offering new pathways for creating block copolymers with tailored properties.
Catalysis and Organic Synthesis
In the realm of catalysis, complexes formed with related ligands have been utilized as catalysts for the methoxycarbonylation of olefins, leading to the formation of esters (Zulu et al., 2020). This illustrates the potential role that "this compound" could play in catalytic processes, particularly in facilitating reactions important for the synthesis of complex organic molecules.
Analytical Chemistry and Characterization
Moreover, in analytical chemistry, derivatives of similar compounds have been characterized to understand the synthetic routes to psychoactive tryptamines, highlighting the importance of such compounds in the identification and analysis of reaction byproducts (Brandt et al., 2004). This points to a possible application in forensic science and pharmaceutical analysis, where understanding the synthesis and degradation pathways of psychoactive compounds is crucial.
Solvation and Molecular Interactions
The study of molecular interactions, particularly in solutions, is another area where related compounds have been investigated. For instance, zwitterionic compounds have been studied to understand their solvation dynamics in binary and ternary solutions, which can be relevant in understanding solvent effects on reaction mechanisms and in the design of solvents for specific applications (Dorohoi et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECYLCNFKHGWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353970-68-9 | |
| Record name | 2-(3-methoxypyrrolidin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


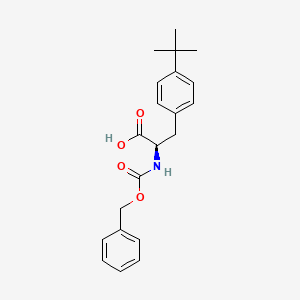



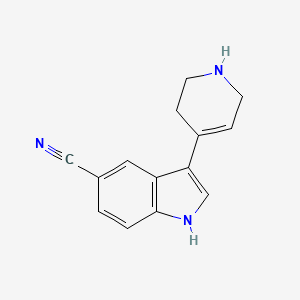
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)


![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)


